molecular formula C11H10N2O B6256137 4-[(pyridin-4-yl)amino]phenol CAS No. 82564-31-6

4-[(pyridin-4-yl)amino]phenol

Cat. No.: B6256137
CAS No.: 82564-31-6
M. Wt: 186.2
InChI Key:
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Description

4-[(pyridin-4-yl)amino]phenol is an organic compound with the molecular formula C11H10N2O It consists of a phenol group substituted with a pyridin-4-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(pyridin-4-yl)amino]phenol can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with 4-chloropyridine under basic conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[(pyridin-4-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-[(pyridin-4-yl)amino]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(pyridin-4-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the pyridin-4-ylamino group can engage in π-π interactions with aromatic residues. These interactions disrupt the enzyme’s function, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-aminophenol: Similar structure but lacks the pyridin-4-yl group.

    4-(pyridin-4-yl)phenol: Similar structure but lacks the amino group.

    4-(pyridin-2-yl)phenol: Similar structure but with the pyridinyl group at a different position.

Uniqueness

4-[(pyridin-4-yl)amino]phenol is unique due to the presence of both the pyridin-4-yl and amino groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

82564-31-6

Molecular Formula

C11H10N2O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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